

N-Desmethyl Osimertinib-d5: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *N-Desmethyl dosimertinib-d5*

Cat. No.: *B15140261*

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For researchers, scientists, and drug development professionals, this document provides a concise technical guide to the chemical properties, structure, and biological context of N-Desmethyl osimertinib-d5. This deuterated analog of N-Desmethyl osimertinib (AZ5104), an active metabolite of the third-generation EGFR inhibitor osimertinib (Tagrisso®), is a critical tool in pharmacokinetic and metabolic studies.

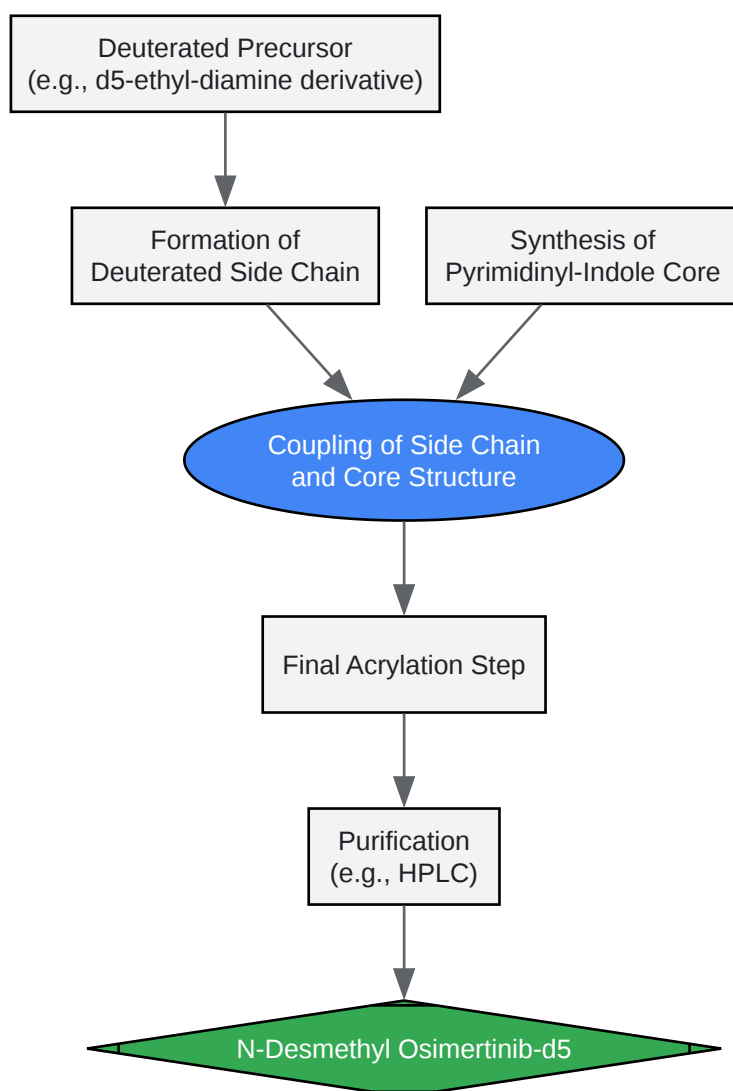
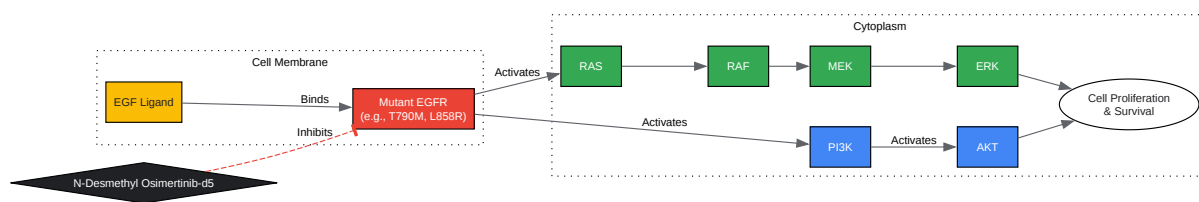
Core Chemical Properties

N-Desmethyl osimertinib-d5 is the deuterium-labeled form of N-Desmethyl osimertinib. The introduction of five deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalysis.

Property	Value	Source(s)
Chemical Name	N-(2-((2-(dimethylamino)ethyl-d5)methylamino)-5-((4-(1H-indol-3-yl)-2-pyrimidinyl)amino)-4-methoxyphenyl)-2-propenamide	N/A
Molecular Formula	C ₂₇ H ₂₆ D ₅ N ₇ O ₂	[1]
Molecular Weight	490.61 g/mol	[1]
CAS Number	2719691-00-4	[1]
Appearance	Solid powder (presumed)	[2]
Solubility	Soluble in DMSO	[2]
Parent Compound (Non-deuterated)	N-Desmethyl osimertinib (AZ5104)	[3][4]
Parent Compound CAS	1421373-98-9	[3]

Chemical Structure

The chemical structure of N-Desmethyl osimertinib-d5 is identical to that of N-Desmethyl osimertinib, with the exception of five deuterium atoms on the dimethylaminoethyl moiety. This strategic labeling minimizes the potential for kinetic isotope effects to alter the compound's metabolic profile significantly while providing a clear mass shift for analytical purposes.



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